5-(2-Carboxyphenyl)picolinic acid
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Overview
Description
5-(2-Carboxyphenyl)picolinic acid: is an organic compound with the molecular formula C13H9NO4 . It is a derivative of picolinic acid, where a carboxyphenyl group is attached to the pyridine ring. This compound is known for its versatile coordination chemistry and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-(2-Carboxyphenyl)picolinic acid can be synthesized through the reaction of picolinic acid with 2-carboxybenzaldehyde under specific conditions. The reaction typically involves the use of a catalyst and a solvent, followed by purification steps to isolate the desired product .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 5-(2-Carboxyphenyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at the pyridine ring or the carboxyphenyl group.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, 5-(2-Carboxyphenyl)picolinic acid is used as a ligand in coordination chemistry to form metal-organic frameworks and coordination polymers. These structures have applications in catalysis, gas storage, and separation technologies .
Biology: In biological research, the compound is studied for its potential as a chelating agent and its interactions with metal ions. It is also explored for its role in enzyme inhibition and as a probe for studying metal ion transport in biological systems .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications, including its role in drug delivery systems and as a component in diagnostic agents .
Industry: In industrial applications, the compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its coordination properties make it valuable in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 5-(2-Carboxyphenyl)picolinic acid involves its ability to bind to metal ions through its carboxyl and pyridine groups. This binding can alter the structure and function of metal-containing proteins and enzymes, leading to various biological effects. The compound can also interfere with metal ion transport and homeostasis in cells .
Comparison with Similar Compounds
- 4-(3-Carboxyphenyl)picolinic acid
- 5-(4-Carboxyphenyl)picolinic acid
- 5-(3,4-Dicarboxylphenyl)picolinic acid
Comparison: 5-(2-Carboxyphenyl)picolinic acid is unique due to its specific substitution pattern on the pyridine ring, which influences its coordination chemistry and reactivity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for metal ions, making it suitable for specific applications in research and industry .
Properties
Molecular Formula |
C13H9NO4 |
---|---|
Molecular Weight |
243.21 g/mol |
IUPAC Name |
5-(2-carboxyphenyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C13H9NO4/c15-12(16)10-4-2-1-3-9(10)8-5-6-11(13(17)18)14-7-8/h1-7H,(H,15,16)(H,17,18) |
InChI Key |
CESHEZRHVCYEPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=C(C=C2)C(=O)O)C(=O)O |
Origin of Product |
United States |
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